molecular formula C19H16FN3O3 B5646949 N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5646949
M. Wt: 353.3 g/mol
InChI Key: KZTHEFDDYWFACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid with a molecular formula of C₁₉H₁₅FN₂O₃ and a molecular weight of 338.34 g/mol. Structurally, it comprises a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group and an acetamide side chain linked to a 4-fluorophenyl moiety (Figure 1).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-11-19(25)23(22-17)12-18(24)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTHEFDDYWFACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with a suitable nucleophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenyl boronic acid or a fluorophenyl halide as the coupling partner.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation under controlled conditions:

Reaction Conditions Products Reference
Ring oxidationH₂O₂ (30%) in acetic acid, 60°CFormation of pyridazine N-oxide derivatives
Methoxy group demethylationBBr₃ in DCM, −20°CConversion to phenolic derivatives via O-demethylation

Key findings:

  • Oxidation of the pyridazinone ring produces stable N-oxide derivatives, enhancing polarity without ring degradation .

  • Demethylation of the 4-methoxyphenyl group yields a phenolic intermediate, enabling further functionalization.

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution reactions:

Reaction Nucleophile Conditions Products Reference
Fluorine displacementPiperazineDMF, K₂CO₃, 80°CSubstituted phenylpiperazine derivatives
Methoxy group substitutionThiols (e.g., HSCH₂CO₂H)NaH, THF, refluxThioether-linked analogs

Key findings:

  • Fluorine substitution with piperazine occurs regioselectively at the para position, retaining the pyridazinone core .

  • Thiol substitution at the methoxy group requires strong bases, yielding sulfur-containing analogs with altered solubility.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Reference
Acidic hydrolysisHCl (6M), refluxCarboxylic acid and 4-fluoroaniline
Basic hydrolysisNaOH (10%), ethanol, ΔSodium carboxylate and ammonia

Key findings:

  • Acidic hydrolysis cleaves the acetamide bond, producing bio-relevant fragments.

  • Basic conditions favor carboxylate formation, useful for salt-based formulations.

Cyclization and Rearrangement

The pyridazinone core facilitates intramolecular reactions:

Reaction Catalyst/Reagent Products Reference
Thermal cyclizationPPA, 120°CBenzofused pyridazinone derivatives
TautomerizationSolvent-dependentKeto-enol tautomers observed via NMR

Key findings:

  • Cyclization with polyphosphoric acid (PPA) generates benzofused heterocycles, expanding structural diversity .

  • Keto-enol tautomerism is solvent-dependent, with enol form stabilization in polar aprotic solvents .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks:

Reaction Electrophile Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxyphenyl
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivatives

Key findings:

  • Nitration occurs preferentially at the meta position relative to the methoxy group.

  • Sulfonation enhances water solubility but reduces membrane permeability.

Reduction Reactions

Selective reduction of functional groups:

Reaction Reducing Agent Products Reference
Pyridazinone ring reductionNaBH₄/CeCl₃, MeOHDihydropyridazinone
Acetamide reductionLiAlH₄, etherSecondary amine derivative

Key findings:

  • Selective reduction of the pyridazinone ring preserves the acetamide group .

  • LiAlH₄ reduces the acetamide to a methylene amine, altering hydrogen-bonding capacity.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Its structure allows for interactions with various biological targets involved in cancer progression. For instance, derivatives of similar pyridazine compounds have shown promising results in inhibiting tumor cell growth and inducing apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, suggesting its potential use as an antibiotic or as a lead compound for developing new antimicrobial agents. The presence of the fluorophenyl and methoxyphenyl groups enhances its interaction with microbial targets, increasing its efficacy .

Synthesis and Derivatives

The synthesis of N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step processes starting from readily available precursors. The synthetic routes often include:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the fluorophenyl and methoxyphenyl substituents via electrophilic aromatic substitution.
  • Final acetamide formation through acylation reactions.

These synthetic strategies not only provide the target compound but also allow for the generation of various derivatives that can be screened for enhanced biological activities.

Anticancer Research

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of pyridazine-based compounds, including our target compound. These derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting its potential application as a lead compound for antibiotic development .

Potential Therapeutic Uses

Given its promising biological activities, this compound could be explored further in clinical settings for:

  • Cancer Treatment : As a part of combination therapies targeting specific cancer types.
  • Infectious Diseases : As a new class of antibiotics to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Pyridazinone Core Modifications

  • N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (): This analog replaces the 4-fluorophenyl group with a 4-methoxyphenyl on the acetamide side chain.
  • Compound 6c (): Features a 4-(4-fluorophenyl)piperazine substituent on the pyridazinone ring. The piperazine group introduces basicity and flexibility, which may enhance receptor binding. Reported anticancer activity against multiple cell lines highlights the importance of nitrogen-containing heterocycles .

Acetamide Side Chain Variations

  • N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233, ): Incorporates a pyrimidinone moiety and an ethyl linker. This compound was prioritized in molecular docking studies for its dual heterocyclic system, which may target multiple enzymatic sites .
  • N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide () :
    The acetamide is conjugated to a phenyl ring via an acetyl group. This modification extends π-π stacking interactions, a critical factor in kinase inhibition .

Pharmacological Activities

Table 1: Comparative Pharmacological Profiles of Pyridazinone-Acetamide Derivatives

Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-(4-methoxyphenyl) N-(4-fluorophenyl) 338.34 Not reported
Compound 6c () 3-[4-(4-fluorophenyl)piperazin-1-yl] N-(pyrazolyl) 517.55 Anticancer (multiple cell lines)
CID-49671233 () 3-(4-fluorophenyl) N-ethyl-pyrimidinone 394.39 Docking candidate for enzymes
N-(4-methoxyphenyl) analog () 3-(4-methoxyphenyl) N-(4-methoxyphenyl) 354.37 Not reported

Key Findings:

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) on the acetamide side chain (target compound) may improve metabolic stability compared to methoxy-substituted analogs .
  • Heterocyclic Additions: Piperazine or pyrimidinone moieties (e.g., Compound 6c, CID-49671233) enhance binding affinity to targets like kinases or proteases .

Biological Activity

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, often referred to as FMPA, is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of FMPA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

FMPA is characterized by a complex structure that includes:

  • Fluorophenyl Group : Enhances lipophilicity and potential receptor binding.
  • Methoxyphenyl Group : May contribute to antioxidant properties.
  • Pyridazinone Moiety : Implicated in various biological activities.

The molecular formula for FMPA is C20H19FN4O3C_{20}H_{19}FN_4O_3, with a molecular weight of approximately 382.4 g/mol.

FMPA's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets through:

  • Enzyme Inhibition : FMPA has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
  • Antioxidant Activity : The presence of methoxy groups suggests that FMPA may exhibit radical scavenging properties, which could protect cells from oxidative stress.
  • Anticancer Activity : Preliminary studies indicate that FMPA may induce apoptosis in cancer cell lines, particularly glioblastoma and triple-negative breast cancer cells.

Antioxidant Activity

FMPA has been evaluated for its antioxidant potential using the DPPH radical scavenging method. Table 1 summarizes the antioxidant activities of various derivatives related to FMPA:

Compound NameAntioxidant Activity (DPPH Scavenging %)Reference
FMPA1.37 times higher than ascorbic acid
Other Derivative A1.35 times higher than ascorbic acid
Other Derivative B55.92% DPPH scavenging activity

Anticancer Activity

In vitro studies have demonstrated that FMPA exhibits cytotoxic effects against several cancer cell lines:

  • U-87 (Glioblastoma) : Significant reduction in cell viability was observed, indicating potent anticancer properties.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : FMPA showed lower efficacy compared to U-87 but still demonstrated notable cytotoxicity.

The results are summarized in Table 2:

Cell LineIC50 (µM)Reference
U-8719.6 ± 1.5
MDA-MB-23143.7 ± 7.4

Case Studies

  • Histone Deacetylase Inhibition : A study reported that a derivative similar to FMPA demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased levels of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis in myelodysplastic syndrome models .
  • In Vivo Antitumor Activity : Another study highlighted the in vivo efficacy of a structurally related compound, showing significant tumor reduction in xenograft models after oral administration, suggesting that compounds like FMPA could be developed into effective anticancer therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazinone core. A common approach includes:

Core formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters to form the pyridazinone ring.

Substituent introduction : Coupling the 4-fluorophenylacetamide moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions.

Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings). Evidence from analogous compounds suggests that protecting groups (e.g., tert-butoxycarbonyl) may enhance regioselectivity during substitutions .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the 4-fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and 4-methoxyphenyl (δ ~3.8 ppm for -OCH₃) groups. The pyridazinone carbonyl typically resonates at δ ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings, which influence binding interactions .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?

Answer:
Contradictions in biological data (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) using guidelines from Pharmacopeial Forum .
  • Compound purity : Employ orthogonal purity checks (HPLC, TLC) to rule out impurities affecting activity .
  • Meta-analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC entries) to identify structural or experimental outliers .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for modifications on the pyridazinone core?

Answer:
SAR studies focus on:

Substituent effects :

  • Electron-withdrawing groups (e.g., -F on the phenyl ring) enhance metabolic stability.
  • Methoxy groups improve solubility but may reduce membrane permeability .

Core modifications :

  • Replacing the pyridazinone oxygen with sulfur alters electronic properties and target affinity.
  • Methylation at the 3-position of pyridazinone can sterically hinder off-target interactions .

In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like kinases or GPCRs, validated by mutagenesis studies .

Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

Answer:

  • Enzyme inhibition assays : Use purified kinases or phosphatases to measure IC₅₀ values under standardized pH and temperature conditions .
  • Cell-based models :
    • Cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling.
    • Primary neurons or glial cells for neuroactivity screening, with ATP assays to confirm viability .
  • Permeability studies : Caco-2 monolayers assess intestinal absorption potential, critical for oral bioavailability predictions .

Advanced: How do the 4-fluorophenyl and 4-methoxyphenyl substituents influence electronic properties and target binding?

Answer:

  • Electron effects :
    • The 4-fluorophenyl group introduces electronegativity, enhancing hydrogen bonding with target residues (e.g., kinase ATP pockets).
    • 4-Methoxyphenyl contributes electron-donating effects, stabilizing π-π interactions in hydrophobic binding pockets .
  • Conformational analysis : X-ray data reveal that the dihedral angle between the pyridazinone core and 4-methoxyphenyl group (~15–25°) optimizes steric fit in active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.